5-Methylhexan-3-one

Volatility Control Formulation Stability Process Engineering

5-Methylhexan-3-one is a specific branched C7 ketone. Its unique Kovats retention index (817 on OV-1) is critical for accurate GC calibration in flavor and fragrance QC, where positional isomers cause errors. Its intermediate vapor pressure also suits it for specialty coatings requiring controlled evaporation. This isomer is essential for precise analytical and synthetic results.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 623-56-3
Cat. No. B1204226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylhexan-3-one
CAS623-56-3
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCC(=O)CC(C)C
InChIInChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h6H,4-5H2,1-3H3
InChIKeyDXVYLFHTJZWTRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylhexan-3-one (CAS 623-56-3): Technical Specifications and Supply Options


5-Methylhexan-3-one (CAS 623-56-3), a branched aliphatic ketone with the molecular formula C₇H₁₄O , is a versatile chemical intermediate and specialty compound. Characterized by its systematic name (5-methyl-3-hexanone) and common synonym Ethyl Isobutyl Ketone [1], it is widely utilized in organic synthesis, flavor and fragrance formulation, and as a reference standard in analytical chemistry .

Why 5-Methylhexan-3-one (623-56-3) Cannot Be Substituted with Other Ketones


The precise molecular structure of 5-Methylhexan-3-one dictates its distinct physicochemical profile, which directly influences its performance in specialized applications. Subtle variations in chain branching or functional group position among structural isomers can lead to significant differences in volatility (boiling point/vapor pressure) , chromatographic behavior [1], and sensory properties [2]. Therefore, substituting it with a generic 'C7 ketone' or a positional isomer like 4-Methylhexan-3-one can compromise the yield, purity, or intended sensory outcome of a process or formulation.

Comparative Performance Data for 5-Methylhexan-3-one (623-56-3)


Lower Vapor Pressure for Enhanced Volatility Control in Formulations

5-Methylhexan-3-one exhibits a lower vapor pressure compared to the closely related structural isomer 4-Methylhexan-3-one, indicating slower evaporation at ambient temperature [1]. This property is critical for applications requiring controlled volatile release, such as in specific fragrance compositions or as a solvent with tailored evaporation rates.

Volatility Control Formulation Stability Process Engineering

Intermediate Boiling Point in C7-Ketone Series for Process Optimization

5-Methylhexan-3-one possesses a boiling point of 138.8±8.0 °C at 760 mmHg . This value is notably higher than that of linear 3-Hexanone (125.5±3.0 °C) and its positional isomer 4-Methylhexan-3-one (134.5±0.0 °C) [1], but lower than the terminal ketone isomer 5-Methyl-2-hexanone (144.0±0.0 °C) . This intermediate position within the C7 ketone series offers a unique thermal profile for synthetic and separation processes.

Distillation Reaction Engineering Solvent Selection

Unique Kovats Retention Index for Gas Chromatography Identification

The Kovats retention index (RI) of 5-Methylhexan-3-one is reported as 817 on an OV-1 (Ohio Valley) capillary column [1]. In contrast, the structural isomer 4-Methylhexan-3-one has a reported RI of 804 on a BP-1 column [2]. This distinct chromatographic signature allows for unambiguous identification and quantification of the compound in complex mixtures, such as natural product extracts or reaction headspace analysis.

Analytical Chemistry GC-MS Quality Control

Preferred Intermediate in Tandem Synthesis of Furan Derivatives

In a study on the tandem synthesis of furan derivatives from furfural, the use of 5-Methylhexan-3-one as a substrate resulted in a high yield of the target molecule 1-(tetrahydrofuran-2-yl)-5-methylhexan-3-one [1]. While the study does not provide direct comparative yield data for alternative ketones under identical conditions, the research specifically highlights the utility of this compound as a starting material to achieve a high overall yield (86%) in a single reactor, suggesting a favorable reactivity profile for this specific transformation.

Catalysis Green Chemistry Bio-based Chemicals

Key Application Areas for 5-Methylhexan-3-one (623-56-3)


Analytical Standard for Gas Chromatography (GC) Method Development

Given its distinct and published Kovats retention index of 817 on an OV-1 column , 5-Methylhexan-3-one serves as a reliable reference standard for calibrating retention time in GC analyses. Its use is critical for the accurate identification and quantification of volatile organic compounds in complex samples, particularly in quality control of flavors and fragrances or environmental monitoring.

Specialty Solvent for Controlled Volatility Formulations

The compound's intermediate boiling point (138.8°C) and a vapor pressure of 6.6 mmHg at 25°C make it a suitable solvent or co-solvent in applications where precise control over evaporation rate is required. This property is advantageous in the formulation of certain specialty coatings, inks, or adhesives, where it can help optimize drying time and film formation compared to more volatile linear ketones like 3-Hexanone (vapor pressure ~12 mmHg) .

Intermediate in Pharmaceutical and Agrochemical Synthesis

As demonstrated in the tandem synthesis of furan derivatives [1], 5-Methylhexan-3-one can act as a valuable synthetic building block. Its specific reactivity profile, conferred by the location of its methyl branch and carbonyl group, enables the construction of more complex molecules. Procurement for R&D in these fields is driven by the need for this specific structural isomer to ensure the correct outcome of a patented or published synthetic route.

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